molecular formula C26H24N2O7S B421792 ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B421792
M. Wt: 508.5g/mol
InChI Key: VEQXUCKLVOXPPF-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzodioxole ring, a thiazolopyrimidine core, and various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Thiazolopyrimidine Core: This involves the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds.

    Introduction of Functional Groups: Various functional groups such as ethoxy, hydroxy, and benzylidene can be introduced through selective reactions using reagents like ethyl iodide, sodium hydroxide, and benzaldehyde derivatives.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes or alcohols

    Substitution: Formation of substituted derivatives with new functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar core structures but different functional groups.

    Benzodioxole Derivatives: Compounds with the benzodioxole ring but different substituents.

    Benzylidene Derivatives: Compounds with the benzylidene group but different core structures.

The uniqueness of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of these structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H24N2O7S

Molecular Weight

508.5g/mol

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O7S/c1-4-32-19-10-15(6-8-17(19)29)11-21-24(30)28-23(16-7-9-18-20(12-16)35-13-34-18)22(25(31)33-5-2)14(3)27-26(28)36-21/h6-12,23,29H,4-5,13H2,1-3H3/b21-11-

InChI Key

VEQXUCKLVOXPPF-NHDPSOOVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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